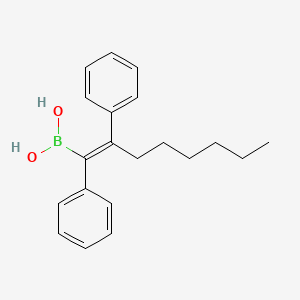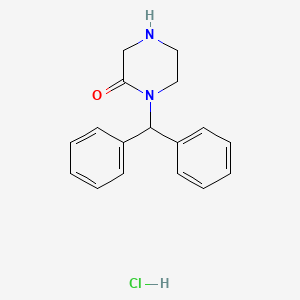
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols This compound features a cyclopentane ring substituted with a phenoxy group that contains chlorine and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-5-methylphenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.
Cyclopentane Ring Formation: The phenoxide ion is then reacted with a cyclopentane derivative, such as cyclopentanone, under basic conditions to form the cyclopentanol structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine substituent or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of dechlorinated cyclopentanol.
Substitution: Formation of azido or methoxy-substituted cyclopentanols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity to specific proteins, while the cyclopentanol structure can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Rel-(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol can be compared with other cyclopentanol derivatives:
Rel-(1R,2R)-2-(2-chlorophenoxy)cyclopentan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
Rel-(1R,2R)-2-(2-methylphenoxy)cyclopentan-1-ol: Lacks the chlorine atom, which can influence its chemical stability and reactivity.
Rel-(1R,2R)-2-(2-bromophenoxy)cyclopentan-1-ol: Contains a bromine atom instead of chlorine, which can alter its reactivity in substitution reactions.
The unique combination of chlorine and methyl substituents in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15ClO2 |
|---|---|
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2-chloro-5-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-6-9(13)12(7-8)15-11-4-2-3-10(11)14/h5-7,10-11,14H,2-4H2,1H3/t10-,11-/m1/s1 |
Clave InChI |
NDSJFIFLJHAESM-GHMZBOCLSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)Cl)O[C@@H]2CCC[C@H]2O |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)OC2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


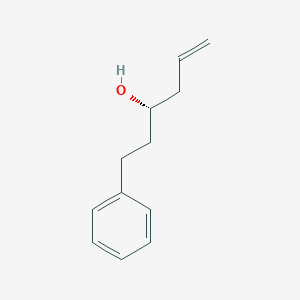
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
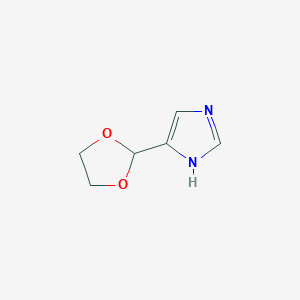
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)

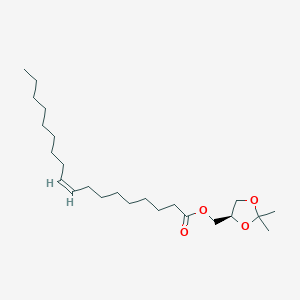

![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
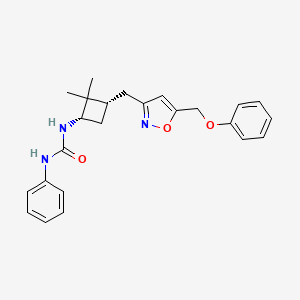
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
